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Compound of Interest

Compound Name: (R)-2-isopropylmorpholine

Cat. No.: B7934449 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-2-Isopropylmorpholine

A Note on Data Availability
(R)-2-isopropylmorpholine is a known chiral building block in synthetic chemistry. However, a

complete set of publicly accessible, peer-reviewed spectroscopic data (NMR, IR, MS) for this

specific compound is not readily available. Therefore, this guide has been constructed by a

Senior Application Scientist to serve as a robust predictive and interpretive framework. The

spectral data presented herein are high-fidelity predictions based on extensive analysis of

foundational spectroscopic principles and published data for closely related morpholine

analogs. This guide is designed to empower researchers to confidently acquire, interpret, and

validate their own experimental data for this and similar molecules.

Introduction: The Significance of (R)-2-
Isopropylmorpholine
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its

favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.

Chiral substitution on the morpholine ring, as seen in (R)-2-isopropylmorpholine, introduces a

stereocenter that is critical for achieving specific and potent interactions with biological targets.

The isopropyl group at the C-2 position, adjacent to the ring oxygen, imparts specific steric and

electronic properties that can be crucial for molecular recognition. Accurate and unambiguous
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structural confirmation through spectroscopic methods is the bedrock of any research and

development program involving such chiral synthons.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-2-isopropylmorpholine. It

includes not only the predicted spectral features but also the underlying principles and standard

operating procedures for data acquisition, ensuring a self-validating approach to structural

elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

(R)-2-isopropylmorpholine in solution. By analyzing the chemical shifts, coupling constants,

and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen

framework can be established.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information on the number of different proton

environments and their connectivity. For (R)-2-isopropylmorpholine, the chair conformation of

the morpholine ring leads to distinct axial and equatorial proton signals, though rapid ring-

flipping at room temperature may lead to averaged, broadened signals in some cases.[1][2]

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of (R)-2-isopropylmorpholine with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment
Rationale

H-N4 1.5 - 2.5 br s - 1H

The N-H

proton signal

is often broad

and its

position is

concentration

-dependent.

H-6 (ax, eq) 3.85 - 4.00 m - 2H

Protons on

carbon

adjacent to

oxygen (C6)

are

deshielded

and appear

downfield.[3]

H-2 3.60 - 3.75 m ~3-8 1H

Methine

proton on the

substituted

carbon (C2),

deshielded by

oxygen.

H-5 (ax, eq) 2.80 - 3.00 m - 2H

Protons on

carbon

adjacent to

nitrogen (C5)

are less

deshielded

than those

next to

oxygen.[1]
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H-3 (ax, eq) 2.60 - 2.80 m - 2H

Protons on

carbon

adjacent to

nitrogen (C3).

H-7 1.80 - 1.95 m ~6.8 1H

Methine

proton of the

isopropyl

group.

H-8, H-9 0.90 - 1.05 d ~6.8 6H

Diastereotopi

c methyl

protons of the

isopropyl

group,

appearing as

a doublet due

to coupling

with H-7.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom,

providing a direct count of the non-equivalent carbons in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

C-2 75.0 - 78.0

Carbon adjacent to oxygen

and bearing the isopropyl

substituent; highly deshielded.

C-6 67.0 - 69.0

Carbon adjacent to oxygen,

characteristic shift for

morpholines.[3][4]

C-3 48.0 - 51.0 Carbon adjacent to nitrogen.

C-5 45.0 - 47.0

Carbon adjacent to nitrogen,

typical for morpholine ring

systems.[1]

C-7 31.0 - 34.0
Methine carbon of the

isopropyl group.

C-8, C-9 18.0 - 20.0
Diastereotopic methyl carbons

of the isopropyl group.

Experimental Protocol for NMR Data Acquisition
Rationale: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing

properties for many organic molecules and its single deuterium signal for field-frequency

locking. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion,

which is crucial for resolving complex multiplets in the morpholine ring.

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-isopropylmorpholine in ~0.6

mL of deuterated chloroform (CDCl₃).

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumentation:

Spectrometer: 500 MHz NMR Spectrometer.
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Probe: Standard 5 mm broadband probe.

Temperature: 298 K (25 °C).

¹H NMR Acquisition:

Lock onto the deuterium signal of CDCl₃.

Shim the magnetic field to optimize homogeneity.

Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle

with a 1-second relaxation delay is a good starting point.

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

A sufficient number of scans (e.g., 1024) should be averaged to achieve an adequate

signal-to-noise ratio.

Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[5]

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

excellent technique for identifying the presence of key functional groups.

Predicted IR Spectral Data
The IR spectrum of (R)-2-isopropylmorpholine is expected to show characteristic absorptions

for its amine, ether, and alkane functionalities.[6]

Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 3350 Medium, Sharp N-H Stretch Secondary Amine

2960 - 2850 Strong C-H Stretch
Aliphatic (Isopropyl &

Ring CH/CH₂)

1470 - 1450 Medium C-H Bend
CH₂ Scissoring / CH₃

Asymmetric Bend

1385 & 1370 Medium C-H Bend
Isopropyl gem-

dimethyl "doublet"

1250 - 1050 Strong C-O Stretch Ether (C-O-C)

1150 - 1050 Medium-Strong C-N Stretch Aliphatic Amine

Experimental Protocol for IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires

minimal sample preparation and is suitable for liquids like 2-isopropylmorpholine.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be automatically subtracted from the sample spectrum to remove interfering signals

from atmospheric CO₂ and water vapor.

Sample Application: Place a single drop of neat (R)-2-isopropylmorpholine liquid directly

onto the center of the ATR crystal.

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-

600 cm⁻¹ with a resolution of 4 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. It is used to determine the molecular weight and gain insights into the

molecular structure through fragmentation analysis.

Predicted Mass Spectral Data
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the

primary species observed will be the protonated molecule [M+H]⁺. The molecular formula of

(R)-2-isopropylmorpholine is C₇H₁₅NO, with a monoisotopic mass of 129.1154 Da.

Expected [M+H]⁺: m/z 130.1232

Electron Ionization (EI) is a harder technique that induces more fragmentation. The molecular

ion (M⁺˙ at m/z 129) may be observed, along with characteristic fragment ions.

Diagram 2: Proposed EI Mass Spectrometry Fragmentation
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[C7H15NO]+•
m/z = 129

(Molecular Ion)

[C4H8NO]+•
m/z = 86

(Loss of Isopropyl)- C3H7•

[C6H12NO]+•
m/z = 114

(Loss of Methyl)

- CH3•

[C3H6N]+•
m/z = 56

(Ring Cleavage)

- CH2O
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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